N-(3,4-dimethoxybenzyl)-3-methylbutan-1-amine hydrochloride
Overview
Description
N-(3,4-dimethoxybenzyl)-3-methylbutan-1-amine hydrochloride is an organic compound with a complex structure that includes a benzyl group substituted with two methoxy groups and an amine group attached to a butane chain
Preparation Methods
The synthesis of N-(3,4-dimethoxybenzyl)-3-methylbutan-1-amine hydrochloride typically involves multiple steps. One common method starts with the protection of the hydroxyl groups on the benzyl ring using methoxy groups. The next step involves the formation of the amine group through a reductive amination process, where the benzyl group is reacted with an appropriate amine precursor under reducing conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
N-(3,4-dimethoxybenzyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:
Reduction: The amine group can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, where the methoxy groups can direct the substitution to specific positions on the benzene ring.
Common reagents used in these reactions include DDQ for oxidation, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-3-methylbutan-1-amine hydrochloride has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. The methoxy groups can enhance the compound’s solubility and stability, facilitating its interaction with biological molecules. The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(3,4-dimethoxybenzyl)-3-methylbutan-1-amine hydrochloride can be compared with other similar compounds, such as:
N-(3,4-dimethoxybenzyl)urea: This compound has similar methoxy substitutions but differs in the presence of a urea group instead of an amine group.
2,3-dimethoxybenzamide derivatives: These compounds share the methoxybenzyl structure but have different functional groups attached to the benzyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-methylbutan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-11(2)7-8-15-10-12-5-6-13(16-3)14(9-12)17-4;/h5-6,9,11,15H,7-8,10H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENBKPHZZKDNJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CC(=C(C=C1)OC)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133344-87-3 | |
Record name | Benzenemethanamine, 3,4-dimethoxy-N-(3-methylbutyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133344-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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